(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide
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Overview
Description
(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is an organic compound with a complex structure that includes a benzyl group, a butylphenyl group, and a cyanoacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-butylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.
Addition of Cyanoacrylamide: The Schiff base is then reacted with cyanoacrylamide under controlled conditions to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-((4-methylphenyl)amino)-2-cyanoacrylamide
- N-benzyl-3-((4-ethylphenyl)amino)-2-cyanoacrylamide
- N-benzyl-3-((4-propylphenyl)amino)-2-cyanoacrylamide
Uniqueness
(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Biological Activity
(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes a cyanoacrylamide moiety and an aromatic amine. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyanoacrylamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 2.33 µM |
Candida albicans | 16.69 µM |
Fusarium oxysporum | 56.74 µM |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida albicans and Fusarium oxysporum .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound's ability to induce cytotoxicity in various cancer cell lines has been investigated.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using human liver HepG2 cells to evaluate the anticancer potential of the compound. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response.
Table 2: Cytotoxicity Results on HepG2 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The IC50 value was determined to be approximately 50 µM, indicating that the compound effectively inhibits cell growth at this concentration .
The biological activity of this compound is attributed to its structural features that allow interaction with microbial and cancer cell targets. The cyano group is known to enhance reactivity, potentially leading to disruption of cellular processes in pathogens and tumor cells.
Structure-Activity Relationship (SAR)
A systematic study on the structure-activity relationship of similar compounds revealed that modifications on the phenyl ring significantly influence antimicrobial potency. Substituents such as halogens or alkyl groups can enhance or diminish activity, indicating the importance of molecular design in developing effective agents .
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-butylanilino)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-3-7-17-10-12-20(13-11-17)23-16-19(14-22)21(25)24-15-18-8-5-4-6-9-18/h4-6,8-13,16,23H,2-3,7,15H2,1H3,(H,24,25)/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBSAHELVXRJB-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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